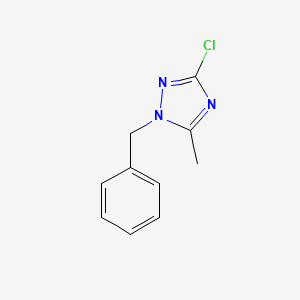

1-苄基-3-氯-5-甲基-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

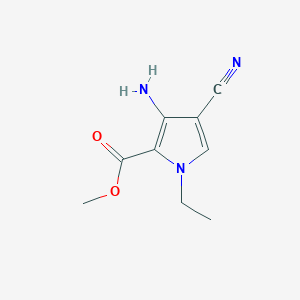

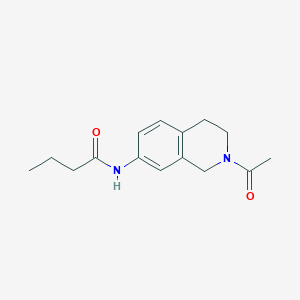

“1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole” is a derivative of triazole, a class of heterocyclic compounds. Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis

Triazole compounds are part of the five-membered aromatic azole chain. They contain two carbon and three nitrogen atoms in their structure . The specific structure of “1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole” would require more specific information or computational modeling to detail.Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse. For instance, Huisgen’s reported a non-regioselective reaction between terminal alkynes and organic azides for the synthesis of disubstituted 1,2,3-triazoles .科学研究应用

Drug Discovery

1,2,3-Triazoles, including derivatives like 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole , are widely used in drug discovery due to their unique properties. They can serve as scaffolds for pharmacophores, enhancing drug-receptor interactions .

Organic Synthesis

These compounds are also utilized in organic synthesis. The triazole ring can act as a versatile intermediate in various chemical reactions, aiding in the synthesis of more complex molecules .

Polymer Chemistry

In polymer chemistry, triazoles can be incorporated into polymers to improve material properties such as thermal stability and mechanical strength .

Supramolecular Chemistry

Triazoles are used in supramolecular chemistry for the design of new molecular assemblies due to their ability to engage in hydrogen bonding and metal coordination .

Bioconjugation

The bioconjugation of triazoles onto biomolecules is a common application in chemical biology. This allows for the creation of novel bioactive compounds or probes for biological studies .

Fluorescent Imaging

Triazoles can be used in fluorescent imaging techniques. They can be attached to fluorescent dyes or probes to study biological processes .

Materials Science

In materials science, triazoles contribute to the development of new materials with specific desired properties, such as conductivity or porosity .

Antiproliferative Agents

Some triazole derivatives have shown potential as antiproliferative agents against various cancer cell lines, indicating their use in cancer research and therapy .

IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application

作用机制

Target of Action

It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

It’s known that 1,2,4-triazoles and their derivatives exhibit significant pharmacological activities . The compound’s interaction with its targets likely involves the formation of hydrogen bonds and dipole interactions, which can lead to changes in the target’s function .

Biochemical Pathways

It’s known that 1,2,4-triazoles and their derivatives can affect various biochemical pathways due to their broad range of pharmacological activities .

Result of Action

It’s known that 1,2,4-triazoles and their derivatives can exhibit significant pharmacological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .

未来方向

The future directions in the research of triazole compounds are promising. They are being explored for their potential in the treatment of various diseases due to their versatile biological activities . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the areas of focus .

属性

IUPAC Name |

1-benzyl-3-chloro-5-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-8-12-10(11)13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFBNSLNFBAYSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)

![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)

![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)